3-[(4-Chlorobenzyl)amino]propan-1-ol
Description
3-[(4-Chlorobenzyl)amino]propan-1-ol is a secondary amine derivative featuring a propan-1-ol backbone substituted at the third carbon with a 4-chlorobenzylamino group. The 4-chlorobenzyl group enhances lipophilicity and may influence receptor binding, while the hydroxyl group contributes to solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIECOMXFSFQMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391974 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73037-90-8 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)amino]propan-1-ol typically involves the reaction of 4-chlorobenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 4-chlorobenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydroxide ions, amine groups
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-[(4-Chlorobenzyl)amino]propan-1-ol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in organic chemistry. The compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution, enabling the formation of diverse derivatives.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous solvents |
| Substitution | Hydroxide ions, Amine groups | Nucleophilic conditions |
Biological Applications
Potential Therapeutic Properties
Research has indicated that this compound may exhibit various biological activities. Studies have focused on its antimicrobial and anticancer properties:
- Antimicrobial Activity : A study highlighted its ability to inhibit biofilm formation in clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated effective inhibition of bacterial growth and biofilm establishment at specific concentrations.
- Anticancer Evaluation : Research into its anticancer properties revealed promising results against cervical and breast cancer cell lines. Derivatives of this compound exhibited IC50 values significantly lower than established chemotherapeutics, suggesting its potential as a novel treatment option.
Medicinal Chemistry
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity by forming stable complexes, thereby influencing metabolic pathways. This characteristic makes it relevant in drug design and development.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties enable its use as a precursor for various industrial processes, enhancing the efficiency and effectiveness of chemical manufacturing.
Antimicrobial Study
A comprehensive study assessed the antimicrobial effects of this compound against several bacterial strains. Results indicated that the compound not only inhibited growth but also disrupted biofilm formation—a critical factor in chronic infections.
Anticancer Research
A focused investigation into the anticancer properties revealed that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The study provided insights into how these compounds could lead to new therapeutic strategies for cancer treatment.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural features of 3-[(4-Chlorobenzyl)amino]propan-1-ol and related compounds are compared in Table 1.
Table 1: Structural Features of this compound and Analogues
Key Observations :
- Aromatic Systems : The target compound’s benzene ring contrasts with IV-9’s pyridine and ’s thiophene-pyrimidine systems. Pyridine’s electron-deficient nature and thiophene’s sulfur atom may alter electronic properties and binding interactions .
- The methyl group in IV-9 and the compound may reduce metabolic degradation .
- Backbone Position : The compound’s propan-2-ol backbone shifts the hydroxyl group to C2, altering hydrogen-bonding patterns compared to the target’s C1 -OH .
Physicochemical Properties and Bioactivity Data
Table 3: Comparative Properties and Bioactivity
Key Insights :
- The target’s LogP is intermediate, balancing absorption and solubility.
- Bioactivity: compounds show cytotoxicity, likely due to heterocyclic-DNA interactions or kinase inhibition .
Biological Activity
3-[(4-Chlorobenzyl)amino]propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 216.67 g/mol
- Structure : The compound features a chlorobenzyl group attached to an amino group, which is further connected to a propanol moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
-
Antibacterial Activity : The compound has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.025 mg/mL Escherichia coli 0.050 mg/mL
This suggests that the presence of the chlorobenzyl group may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Activity
The compound has also been tested for anticancer properties:
-
Cell Line Studies : In vitro assays using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) U-87 15.5 MDA-MB-231 22.3
These findings suggest that the compound may interfere with specific cellular pathways involved in cancer cell survival and proliferation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell growth.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its anticancer effects.
Study on Antimicrobial Efficacy
A recent study assessed the efficacy of various derivatives of aminopropanols, including this compound, against resistant strains of bacteria. The results indicated that this compound retained significant activity even against strains resistant to conventional antibiotics .
Anticancer Research
Another investigation focused on the compound's effects on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting a potential role in promoting programmed cell death in tumorigenic cells .
Q & A
Q. What are the standard synthetic routes for 3-[(4-Chlorobenzyl)amino]propan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reductive amination between 4-chlorobenzaldehyde and 3-aminopropan-1-ol, followed by purification via column chromatography. Key considerations include:
- Catalytic hydrogenation : Use of Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce the intermediate imine .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility, while aqueous workup minimizes by-products .
- Temperature control : Reactions at 25–60°C optimize kinetic control, reducing side reactions like over-reduction or N-alkylation .
| Method | Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Reductive amination | Pd/C, H₂ (1 atm), THF, 50°C | 65–75% | >95% |
| One-pot synthesis | NaBH₄, MeOH, 0°C to RT | 70–80% | 90–92% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H NMR :
- δ 1.60–1.80 ppm (m, 2H, CH₂CH₂OH)
- δ 2.70–2.90 ppm (t, 2H, NHCH₂)
- δ 4.40–4.60 ppm (s, 1H, OH) .
- ¹³C NMR :
- 45–50 ppm (CH₂NH), 60–65 ppm (CH₂OH), 130–140 ppm (aromatic C-Cl) .
- FT-IR :
- 3300–3500 cm⁻¹ (N-H/O-H stretch), 1250 cm⁻¹ (C-N stretch) .
- HPLC-MS :
- [M+H]⁺ at m/z 214.1 (C₁₀H₁₅ClNO⁺) with retention time ~8.2 min (C18 column, 60% acetonitrile/water) .
Advanced Research Questions
Q. How can researchers optimize catalytic systems to minimize diastereomer formation during the synthesis of this compound?
Methodological Answer:
- Chiral catalysts : Use (R)- or (S)-BINAP-ligated Ru complexes for asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) .
- Solvent effects : Non-polar solvents (e.g., toluene) enhance stereoselectivity by stabilizing transition states .
- Additives : Chiral amines (e.g., (S)-proline) or Lewis acids (e.g., ZnCl₂) suppress racemization during imine formation .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different enantiomeric forms of this compound?
Methodological Answer:
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak IA column, 70:30 hexane/isopropanol) to isolate (R)- and (S)-forms .
- Biological assays : Compare IC₅₀ values in receptor-binding assays (e.g., GPCRs) to identify stereospecific activity. For example, (S)-enantiomers may show 10-fold higher affinity due to spatial compatibility with hydrophobic binding pockets .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, explaining discrepancies between in vitro and in vivo results .
Q. How can researchers address conflicting data on the oxidative stability of this compound in different solvent systems?
Methodological Answer:
- Oxidative profiling : Monitor degradation via HPLC under varying conditions:
- Aqueous buffers (pH 7.4) : Rapid oxidation of the hydroxyl group to ketone (t₁/₂ = 24 hr) .
- Anhydrous DMSO : Stability >72 hr due to reduced protic interactions .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or store under inert gas (N₂/Ar) to prolong shelf life .
Data Contradiction Analysis
Example : Discrepancies in reported reaction yields (65–80%) may arise from:
- Impurity sources : Residual aldehydes or unreacted amines skew HPLC purity metrics .
- Catalyst deactivation : Pd/C poisoning by Cl⁻ ions in 4-chlorobenzyl derivatives reduces hydrogenation efficiency .
Resolution : Validate yields via gravimetric analysis and cross-check with independent methods (e.g., NMR integration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
